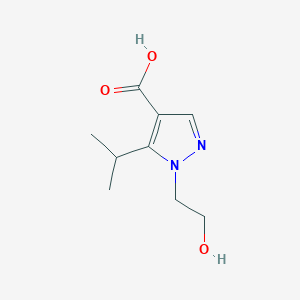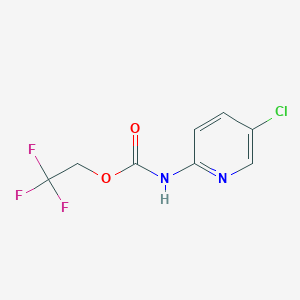
2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate
Descripción general
Descripción
2,2,2-Trifluoroethyl N-(5-chloropyridin-2-yl)carbamate is a chemical compound with the molecular formula C8H6ClF3N2O2 and a molecular weight of 254.6 g/mol. This compound is characterized by its trifluoroethyl group and a chloropyridinyl carbamate moiety, making it a unique and versatile molecule in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate typically involves the reaction of 5-chloropyridin-2-amine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-Trifluoroethyl N-(5-chloropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can be performed to modify the trifluoroethyl group.
Substitution: Substitution reactions at the pyridine ring or the carbamate group are possible.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms of the trifluoroethyl group.
Substitution: Substituted pyridine or carbamate derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl N-(5-chloropyridin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate exerts its effects depends on its specific application. In biochemical studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparación Con Compuestos Similares
2,2,2-Trifluoroethyl N-(5-chloropyridin-2-yl)carbamate is unique due to its trifluoroethyl group and chloropyridinyl carbamate moiety. Similar compounds include:
2,2,2-Trifluoroethyl N-(4-chloropyridin-2-yl)carbamate: Similar structure but with a different position of the chlorine atom on the pyridine ring.
2,2,2-Trifluoroethyl N-(3-chloropyridin-2-yl)carbamate: Another positional isomer with the chlorine atom at a different position on the pyridine ring.
2,2,2-Trifluoroethyl N-(2-chloropyridin-2-yl)carbamate: Similar to the original compound but with the chlorine atom at a different position.
These compounds differ in their chemical and biological properties due to the different positions of the chlorine atom on the pyridine ring, which can affect their reactivity and biological activity.
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c9-5-1-2-6(13-3-5)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZNGDSAWRGOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208792 | |
| Record name | 2,2,2-Trifluoroethyl N-(5-chloro-2-pyridinyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087788-67-7 | |
| Record name | 2,2,2-Trifluoroethyl N-(5-chloro-2-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087788-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-(5-chloro-2-pyridinyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)
![4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1518838.png)
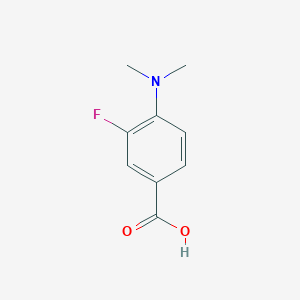




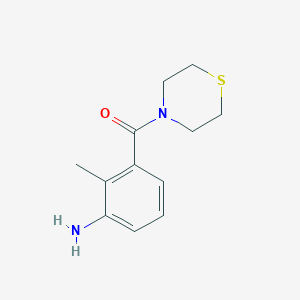
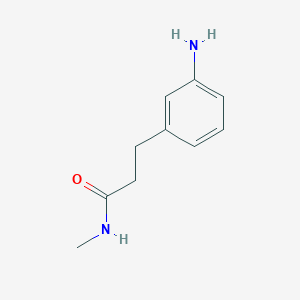



![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)
